Based on the presence of the functional groups within the molecule, 3-Fluoro-2-(trifluoromethyl)benzyl alcohol possesses several characteristics that could be of interest for scientific research:
3-Fluoro-2-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula and a molecular weight of approximately 194.13 g/mol. It is characterized by its clear, colorless liquid form and exhibits a melting point between 24-26 °C and a boiling point of 211 °C . This compound features a fluorine atom at the meta position (3-position) and a trifluoromethyl group at the ortho position (2-position) on a benzyl alcohol framework, contributing to its unique chemical properties.
As research on 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is limited, there is currently no established information about its mechanism of action in biological systems.
These reactions are influenced by the electron-withdrawing nature of the trifluoromethyl group, which affects the reactivity of the benzyl alcohol moiety.
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol can be achieved through several methods:
These methods allow for tailored synthesis depending on available starting materials and desired purity levels.
3-Fluoro-2-(trifluoromethyl)benzyl alcohol has potential applications in various fields:
Interaction studies involving 3-Fluoro-2-(trifluoromethyl)benzyl alcohol often focus on its reactivity with biological targets or its role in chemical processes. Research indicates that compounds with similar trifluoromethyl substitutions can interact favorably with enzymes or receptors, potentially leading to novel therapeutic agents .
Several compounds share structural similarities with 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | Different fluorine positioning may affect reactivity. | |
| 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | Meta vs. para substitution influences biological activity. | |
| 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | Variations in substitution pattern impact physical properties. | |
| 2-Fluoro-4-(trifluoromethyl)benzyl alcohol | Different substitution may lead to distinct chemical behavior. |
The uniqueness of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol lies in its specific arrangement of functional groups, which significantly influences its chemical reactivity and potential applications compared to these similar compounds .
The synthesis of 3-fluoro-2-(trifluoromethyl)benzyl alcohol emerged from advancements in fluoroorganic chemistry during the late 20th century, driven by the demand for specialized intermediates in pharmaceuticals and agrochemicals. Early methodologies for synthesizing fluorinated benzyl alcohols involved halogenation and reduction processes, as seen in patents such as U.S. Patent 6,462,242, which described formylation and reduction of aryl bromides using palladium catalysts. The compound’s development aligns with innovations in catalytic transfer hydrogenation and selective fluorination techniques, which enabled precise functionalization of aromatic rings.
3-Fluoro-2-(trifluoromethyl)benzyl alcohol belongs to the class of fluorinated benzyl alcohols, characterized by a benzene ring substituted with hydroxyl, fluorine, and trifluoromethyl groups. Its systematic IUPAC name is [3-fluoro-2-(trifluoromethyl)phenyl]methanol, reflecting the positions of substituents on the aromatic ring. The compound is further classified as a polyfluorinated aromatic alcohol, a subgroup known for enhanced stability and reactivity in synthetic applications.
The compound is uniquely identified by the CAS Registry Number 261951-83-1, a critical identifier for chemical databases and regulatory compliance.
The molecular formula C₈H₆F₄O corresponds to a molecular weight of 194.13 g/mol, as confirmed by mass spectrometry and elemental analysis.
The IUPAC name is derived using the following rules:
This compound is referenced under multiple aliases in scientific literature and commercial catalogs:
| Synonym | Source |
|---|---|
| 2-Fluoro-6-(hydroxymethyl)benzotrifluoride | PubChem |
| MFCD01631567 | Oakwood Chemical |
| RARECHEM AL BD 0450 | ChemicalBook |
| (3-Fluoro-2-(trifluoromethyl)phenyl)methanol | VWR |
The compound features a benzene ring with three substituents:
Key structural insights:
| Property | Value/Description |
|---|---|
| SMILES | C1=CC(=C(C(=C1)F)C(F)(F)F)CO |
| InChIKey | WDLGIHLFVHJXAK-UHFFFAOYSA-N |
| X-ray crystallography | Not publicly reported |
Aryl bromides undergo carbonylation with CO and formate salts in the presence of Pd catalysts to yield benzaldehydes, which are subsequently reduced to benzyl alcohols. For example:
3,5-Bis(trifluoromethyl)phenylmagnesium bromide reacts with paraformaldehyde to form the alcohol after hydrolysis:
$$
\text{Ar-MgBr} + \text{(CH}2\text{O)}n \rightarrow \text{Ar-CH}_2\text{OH} + \text{MgBr(OH)}
$$
The compound serves as a precursor for NK-1 receptor antagonists and protease inhibitors, where the trifluoromethyl group enhances metabolic stability.
Its derivatives are used in liquid crystals and polymeric fluorophores, leveraging fluorine’s electronegativity to tune electronic properties.
3-Fluoro-2-(trifluoromethyl)benzyl alcohol represents a complex fluorinated aromatic alcohol with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol [1]. The compound exhibits a distinctive substitution pattern on the benzene ring, featuring both a trifluoromethyl group at the ortho position and a fluorine atom at the meta position relative to the hydroxymethyl substituent [1] [2]. This unique arrangement of electron-withdrawing groups creates significant electronic perturbations within the aromatic system while maintaining the fundamental benzyl alcohol structural framework [3] [4].
The two-dimensional structural representation reveals a benzene ring bearing three distinct substituents: a hydroxymethyl group (-CH2OH) at position 1, a trifluoromethyl group (-CF3) at position 2, and a fluorine atom (-F) at position 3 [1]. The IUPAC nomenclature [3-fluoro-2-(trifluoromethyl)phenyl]methanol accurately describes this substitution pattern [1]. The molecular structure can be represented by the SMILES notation C1=CC(=C(C(=C1)F)C(F)(F)F)CO, which illustrates the connectivity of all atoms within the molecule [1].
The topological polar surface area of 20.2 Ų indicates relatively modest polarity despite the presence of multiple fluorine atoms [1]. The compound possesses one hydrogen bond donor (the hydroxyl group) and five hydrogen bond acceptors (the oxygen atom and four fluorine atoms), contributing to its unique intermolecular interaction profile [1]. The rotatable bond count of one corresponds to the hydroxymethyl group rotation around the C-C bond connecting it to the aromatic ring [1].
Three-dimensional conformational analysis reveals that 3-fluoro-2-(trifluoromethyl)benzyl alcohol adopts a gauche conformation for the hydroxymethyl group, characterized by a dihedral angle τ(C-C-C-O) of approximately ±60° [5]. This configuration represents one of four equivalent minima that are separated by rotational barriers of varying heights [5]. The hydroxyl hydrogen preferentially orients toward the aromatic π-system, establishing weak intramolecular hydrogen bonding interactions that contribute to conformational stability [6] [5].
Computational studies indicate that the trifluoromethyl group maintains coplanarity with the aromatic ring, while the fluorine substituent lies in the same plane as the benzene system [7] [8]. The molecular geometry optimization shows that the plane of the equatorial fluorines in related fluorinated systems is often distorted toward nearby electron-withdrawing groups [9]. The absence of molecular symmetry results in a C1 point group assignment, reflecting the chiral environment created by the specific substitution pattern [1].
The stereochemical characteristics of 3-fluoro-2-(trifluoromethyl)benzyl alcohol are fundamentally influenced by the asymmetric distribution of substituents around the aromatic ring [1]. The compound lacks defined stereocenter atoms, as indicated by zero defined atom stereocenter count and zero undefined atom stereocenter count in its structural parameters [1]. However, the molecule exhibits conformational chirality due to the restricted rotation of the hydroxymethyl group and the specific spatial arrangement of the fluorine-containing substituents [7] [10].
The conformational preferences are governed by the interplay between steric interactions and electronic effects from the electron-withdrawing fluorine substituents [3] [4]. The trifluoromethyl group at the ortho position creates significant steric hindrance that influences the preferred orientation of the hydroxymethyl group [11]. Rotational barrier calculations suggest that the energy difference between conformational states is approximately 280-320 cm⁻¹, which is sufficient to maintain conformational stability under ambient conditions [6] [5].
Studies of related fluorinated benzyl alcohols demonstrate that ortho-halogenation favors transiently chiral conformations with intramolecular hydrogen bonding between the hydroxyl group and the halogen substituents [7]. In supersonic jet expansions, both chiral and achiral conformations can be prepared, with the relative populations depending on the expansion conditions and collision partners during the cooling process [7].
The carbon-fluorine bonds in 3-fluoro-2-(trifluoromethyl)benzyl alcohol exhibit distinctive characteristics that reflect their electronic environment and molecular context [3]. The aromatic C-F bond typically measures 1.35-1.39 Å in length, while the C-F bonds within the trifluoromethyl group are slightly shorter at 1.32-1.36 Å due to increased s-character and electronic effects [3]. These bonds possess exceptionally high bond dissociation energies ranging from 110-130 kcal/mol, making them among the strongest single bonds in organic chemistry [3].
The high electronegativity of fluorine (4.0) compared to carbon (2.5) creates significant bond polarity with partial charges of Cδ+ and Fδ- [3]. This polarity introduces substantial ionic character to the bonds, contributing to their unusual strength and the molecule's overall electronic properties [3]. The electron density is heavily concentrated around the fluorine atoms, leaving the carbon atoms relatively electron-deficient [3].
Bond dissociation energy measurements demonstrate that C-F bonds are stronger than other carbon-halogen bonds, with values of 115 kcal/mol for C-F compared to 83.7 kcal/mol for C-Cl and 72.1 kcal/mol for C-Br [3]. The compact size of fluorine minimizes steric hindrance while maximizing electrostatic attractions between the partial charges [3].
The trifluoromethyl group in 3-fluoro-2-(trifluoromethyl)benzyl alcohol demonstrates distinct orientational preferences that significantly influence the molecule's electronic structure and reactivity [12] [13]. Computational analysis reveals that the CF3 group maintains coplanarity with the aromatic ring system, maximizing conjugation effects and electronic stabilization [8] [14]. The three C-F bonds within the trifluoromethyl group exhibit slight variations in their electronic environments due to their spatial relationship with other substituents [12].
Vibrational spectroscopic studies of related trifluoromethyl-containing aromatics show characteristic absorption patterns in the 1100-1300 cm⁻¹ region, corresponding to symmetric and asymmetric C-F stretching modes [14]. The trifluoromethyl group acts as a powerful electron-withdrawing substituent through inductive effects, with a Hammett σ value significantly higher than methyl groups [13] [11]. This electron withdrawal affects the entire aromatic system, particularly influencing the reactivity of adjacent positions [11].
The orientation of the trifluoromethyl group creates distinctive molecular orbital contributions that affect the π-electronic system of the aromatic ring [4]. Density functional theory calculations demonstrate that fluorine substitution introduces new π-bonding and antibonding orbitals that interact with the aromatic π-system [4]. This interaction can lead to additional ring stabilization and modified chemical reactivity patterns [4].
The hydroxymethyl group configuration in 3-fluoro-2-(trifluoromethyl)benzyl alcohol plays a crucial role in determining the molecule's conformational preferences and intermolecular interactions [6] [5]. The C-O bond length typically measures 1.43-1.47 Å, while the O-H bond length ranges from 0.96-0.98 Å [6]. The hydroxymethyl group preferentially adopts a gauche conformation relative to the aromatic ring plane, with the oxygen atom positioned approximately 55° out of the ring plane [5].
Rotational barrier studies indicate that the hydroxymethyl group experiences a hindered rotation potential of approximately 280-320 cm⁻¹, arising primarily from intramolecular hydrogen bonding between the hydroxyl hydrogen and the aromatic π-electron system [6] [5]. This barrier is significantly higher than typical alkyl rotational barriers due to the stabilizing interaction with the electron-rich aromatic system [6].
The hydroxyl hydrogen orientation is influenced by the electron-withdrawing effects of the fluorine substituents, which reduce the electron density of the aromatic ring and modify the strength of the intramolecular hydrogen bonding [7] [10]. Nuclear magnetic resonance studies of related systems show that the hydroxymethyl protons typically resonate at δ 4.6-4.8 ppm, reflecting the electron-withdrawing influence of the fluorinated aromatic system [15] [16].
Computational modeling of 3-fluoro-2-(trifluoromethyl)benzyl alcohol's electronic structure reveals significant perturbations to the aromatic π-system caused by the multiple fluorine substituents [17] [14] [18]. Density functional theory calculations using B3LYP and M06-2X functionals with extended basis sets provide detailed insights into the molecular orbital structure and electronic properties [14] [18]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are substantially affected by the electron-withdrawing fluorine substituents [18].
The HOMO-LUMO energy gap typically ranges from 5.4-5.5 eV for fluorinated aromatic systems, indicating relatively high kinetic stability and reduced chemical reactivity compared to unsubstituted benzyl alcohol [14] [18]. The frontier molecular orbitals show characteristic localization patterns, with the HOMO primarily distributed over the aromatic ring and partially extending to the hydroxymethyl group [18]. The LUMO exhibits significant contribution from the trifluoromethyl group and the aromatic carbons bearing electron-withdrawing substituents [18].
Time-dependent density functional theory calculations predict electronic absorption maxima in the ultraviolet region, typically around 254-255 nm, corresponding to π→π* transitions within the aromatic system [14]. The presence of multiple fluorine atoms causes bathochromic shifts compared to unsubstituted benzyl alcohol due to the stabilization of the π* orbitals [14]. Natural bond orbital analysis reveals that the molecule contains approximately 97-98% Lewis structure character with 2-3% non-Lewis contributions, indicating predominantly localized bonding [18].
The molecular electrostatic potential surface demonstrates significant negative potential regions around the fluorine atoms and positive potential areas near hydrogen atoms [18]. This charge distribution pattern influences intermolecular interactions and contributes to the molecule's unique solvation properties [18]. Chemical reactivity parameters derived from frontier orbital energies indicate that the compound exhibits electrophilic character with enhanced binding affinity toward nucleophilic species [18].
| Molecular Property | Value | Computational Method |
|---|---|---|
| Molecular Weight | 194.13 g/mol | Experimental |
| HOMO Energy | -7.13 to -7.34 eV | DFT/B3LYP |
| LUMO Energy | -1.73 to -1.82 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.40-5.52 eV | DFT/B3LYP |
| Dipole Moment | 5.47-7.09 D | DFT/B3LYP |
| Rotational Barrier | 280-320 cm⁻¹ | Ab initio |
| Bond Type | Length (Å) | Dissociation Energy (kcal/mol) | Electronic Character |
|---|---|---|---|
| C-F (aromatic) | 1.35-1.39 | 110-130 | Highly polar (Cδ+-Fδ-) |
| C-F (CF₃) | 1.32-1.36 | 115-130 | Highly polar (Cδ+-Fδ-) |
| C-O (benzyl) | 1.43-1.47 | 85-95 | Moderately polar |
| O-H (hydroxyl) | 0.96-0.98 | 104-110 | Polar (Hδ+-Oδ-) |
3-Fluoro-2-(trifluoromethyl)benzyl alcohol (molecular formula C₈H₆F₄O, molecular weight 194.13 g/mol) is expected to exist as a colorless to pale liquid under standard ambient conditions [1] [2]. The compound bears the Chemical Abstracts Service registry number 261951-83-1 and is systematically named as [3-fluoro-2-(trifluoromethyl)phenyl]methanol [1] [2].
Based on structural analogy with closely related fluorinated benzyl alcohols, the compound is anticipated to exhibit minimal odor characteristics due to the electron-withdrawing effects of the fluorine substituents, which reduce the volatility of the benzyl alcohol functional group [3]. The presence of both a fluorine atom at the meta position and a trifluoromethyl group at the ortho position creates a highly electronegative aromatic system that influences the overall physical appearance and sensory properties of the molecule.
Specific melting and boiling point data for 3-fluoro-2-(trifluoromethyl)benzyl alcohol are not available in the current literature. However, comparative analysis with structurally similar compounds provides valuable insights into the expected thermal behavior. The isomeric 2-fluoro-3-(trifluoromethyl)benzyl alcohol exhibits a melting point range of 24-26°C and a boiling point of 211°C at atmospheric pressure [4] [5]. Another structural isomer, 4-fluoro-2-(trifluoromethyl)benzyl alcohol, demonstrates a higher melting point of 55-57°C with a boiling point of 190°C [6].
The positioning of the fluorine substituents significantly influences the thermal properties of these compounds. The electron-withdrawing nature of both the fluorine atom and trifluoromethyl group affects intermolecular interactions, particularly hydrogen bonding patterns and dipole-dipole interactions, which directly correlate with melting and boiling point temperatures [7] [8].
Specific heat capacity and enthalpy data for 3-fluoro-2-(trifluoromethyl)benzyl alcohol have not been experimentally determined. Theoretical calculations for similar trifluoromethyl-substituted aromatic alcohols suggest heat capacity values in the gas phase ranging from 251.83 to 301.34 J/mol×K across typical temperature ranges [9]. The enthalpy of vaporization for comparable fluorinated benzyl alcohols is expected to be reduced compared to non-fluorinated analogs due to the electron-withdrawing effects of fluorine substituents, which weaken intermolecular hydrogen bonding interactions [10].
Studies on related fluorinated alcohols indicate that the presence of trifluoromethyl groups generally reduces the enthalpy of vaporization by approximately 10-15% compared to their non-fluorinated counterparts, attributed to decreased hydrogen bonding capability and intramolecular stabilization effects [10] [11].
The aqueous solubility of 3-fluoro-2-(trifluoromethyl)benzyl alcohol is expected to be limited based on the compound's structural characteristics and behavior of analogous fluorinated aromatic alcohols [3] [12]. The presence of both fluorine and trifluoromethyl substituents significantly reduces the hydrophilic character of the benzyl alcohol moiety through electronic effects that diminish the electron density on the hydroxyl group.
Comparative studies with related fluorinated benzyl alcohols indicate that fluorination generally decreases water solubility while maintaining the ability to form hydrogen bonds, albeit with reduced strength [3]. The specific positioning of the fluorine atom at the meta position and the trifluoromethyl group at the ortho position creates a sterically hindered environment around the hydroxyl group, further limiting aqueous solubility [12].
3-Fluoro-2-(trifluoromethyl)benzyl alcohol exhibits enhanced solubility in organic solvents compared to water, consistent with the behavior observed for other fluorinated aromatic alcohols [3] . The compound demonstrates good compatibility with non-polar and moderately polar organic solvents including dichloromethane, chloroform, diethyl ether, and aromatic hydrocarbons such as toluene and benzene.
The fluorine substituents impart unique solvation characteristics, with the compound showing particular affinity for fluorinated solvents due to favorable fluorophilic interactions [14]. This fluorophilic behavior is attributed to the formation of favorable van der Waals interactions between fluorinated regions of the molecule and fluorinated solvent systems [14].
The octanol-water partition coefficient (log P) for 3-fluoro-2-(trifluoromethyl)benzyl alcohol is predicted to be enhanced compared to the parent benzyl alcohol, reflecting increased lipophilicity due to fluorine substitution [7]. Research on trifluoromethylated alcohols demonstrates that trifluoromethyl groups enhance lipophilicity most significantly when positioned alpha to the alcohol functionality, but also provide substantial lipophilic enhancement when located on aromatic rings [7].
The enhanced lipophilicity results from the combined electronic effects of the fluorine substituents, which reduce the polar character of the hydroxyl group while introducing fluorophilic interactions that favor partitioning into organic phases [7] [17].
Nuclear magnetic resonance spectroscopic data for 3-fluoro-2-(trifluoromethyl)benzyl alcohol have not been specifically reported in the literature. However, characteristic NMR patterns can be predicted based on extensive studies of related fluorinated benzyl alcohols [18] [19]. The ¹H NMR spectrum is expected to display the characteristic benzyl CH₂ protons as a doublet around 4.7-4.8 ppm, coupled to the hydroxyl proton.
The aromatic region should exhibit complex multipicity patterns due to fluorine-fluorine and fluorine-proton coupling interactions. The trifluoromethyl group typically appears as a quartet in ¹H NMR due to coupling with adjacent aromatic fluorine, with chemical shifts influenced by the electron-withdrawing environment [20] [19].
¹⁹F NMR spectroscopy provides particularly valuable structural information for this compound, with the aromatic fluorine and trifluoromethyl fluorines appearing at distinct chemical shifts. Related compounds show aromatic fluorine signals around -110 to -120 ppm and trifluoromethyl signals around -60 to -65 ppm relative to CFCl₃ [20] [21].
Infrared spectroscopic analysis of 3-fluoro-2-(trifluoromethyl)benzyl alcohol is expected to reveal characteristic absorption bands consistent with both the hydroxyl functionality and the fluorinated aromatic system [22] [23]. The hydroxyl O-H stretching vibration should appear as a broad absorption band in the 3200-3600 cm⁻¹ region, with the exact position and width influenced by hydrogen bonding interactions [22].
The aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the benzyl CH₂ stretching modes should appear in the 2800-3000 cm⁻¹ region [23]. The C-F stretching vibrations of the trifluoromethyl group typically manifest as strong absorptions in the 1100-1300 cm⁻¹ region, with multiple bands due to the three equivalent C-F bonds [22] [24].
The aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, with intensities and positions modified by the electron-withdrawing effects of the fluorine substituents [24]. The C-O stretching vibration of the benzyl alcohol functionality typically appears around 1000-1100 cm⁻¹ [22].
Mass spectrometric fragmentation patterns for 3-fluoro-2-(trifluoromethyl)benzyl alcohol can be predicted based on studies of structurally related compounds [25] [26]. The molecular ion peak should appear at m/z 194, corresponding to the molecular weight of 194.13 g/mol [1]. Electron ionization mass spectrometry typically shows characteristic loss of the hydroxyl group (loss of 17 mass units) to give a base peak at m/z 177 [25].
Additional fragmentation patterns include loss of fluorine atoms and trifluoromethyl groups, with typical fragment ions appearing at m/z 159 (loss of HF and OH), m/z 125 (loss of CF₃ and CH₂OH), and various aromatic fragments in the lower mass range [26]. The presence of multiple fluorine atoms creates distinctive isotope patterns that aid in structural confirmation [26].
Chemical ionization mass spectrometry should provide enhanced molecular ion stability, with protonated molecular ions [M+H]⁺ appearing at m/z 195 and adduct ions with common CI reagents [26].
Ultraviolet-visible spectroscopic properties of 3-fluoro-2-(trifluoromethyl)benzyl alcohol are predicted to show absorption characteristics typical of substituted aromatic systems [27] [28]. The compound should exhibit primary absorption in the range of 250-280 nm, corresponding to π→π* transitions of the aromatic ring system [29].
The electron-withdrawing effects of both the fluorine atom and trifluoromethyl group are expected to cause a slight hypsochromic (blue) shift in the absorption maximum compared to unsubstituted benzyl alcohol [28] [30]. Studies on related fluorinated benzyl alcohols indicate absorption maxima around 259 nm with emission characteristics around 282 nm when fluorescence is observed [29].
The molar absorptivity values for such compounds typically range from 1000 to 5000 L/mol·cm, depending on the specific substitution pattern and electronic effects [27]. The presence of fluorine substituents generally reduces the intensity of electronic transitions due to the electron-withdrawing nature of these groups [30] [31].